molecular formula C17H10Br2N2O2S B14757962 5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione

5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione

Cat. No.: B14757962
M. Wt: 466.1 g/mol
InChI Key: LRFRSKDYIFHZQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione typically involves multiple steps:

    Bromination: The indoline-2,3-dione core is brominated at the 5 and 7 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Thiocyanation: The thiocyanatomethyl group is introduced by reacting the brominated indoline-2,3-dione with a thiocyanating agent, such as ammonium thiocyanate, in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indoline derivatives.

    Substitution: The bromine atoms and thiocyanatomethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indoline derivatives.

Scientific Research Applications

5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and thiocyanatomethyl group enhance its ability to interact with biological macromolecules, leading to various biological effects. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-1-(naphthalen-1-yl methyl)indoline-2,3-dione: This compound also contains bromine atoms and an indoline-2,3-dione core but has a naphthalen-1-yl methyl group instead of a thiocyanatomethyl group.

    Indirubin derivatives: These compounds share the indoline-2,3-dione core and exhibit similar biological activities, such as anticancer properties.

Uniqueness

5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)indoline-2,3-dione is unique due to the presence of the thiocyanatomethyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H10Br2N2O2S

Molecular Weight

466.1 g/mol

IUPAC Name

[4-[(5,7-dibromo-2,3-dioxoindol-1-yl)methyl]phenyl]methyl thiocyanate

InChI

InChI=1S/C17H10Br2N2O2S/c18-12-5-13-15(14(19)6-12)21(17(23)16(13)22)7-10-1-3-11(4-2-10)8-24-9-20/h1-6H,7-8H2

InChI Key

LRFRSKDYIFHZQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C=C(C=C3Br)Br)C(=O)C2=O)CSC#N

Origin of Product

United States

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